molecular formula C18H19N3O6S B2409394 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 941983-35-3

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2409394
CAS No.: 941983-35-3
M. Wt: 405.43
InChI Key: DPMCXGGQSRXKPV-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C18H19N3O6S and a molecular weight of 405.42 g/mol . This sulfonamide derivative is built on a structural framework that is of significant interest in medicinal chemistry. Sulfonamides are a privileged class of compounds in drug discovery, known for their biocompatibility and diverse biological activities . They have been extensively researched for a range of pharmacological applications, including use as inhibitors for various enzymes and as potential anticancer, antibacterial, and antiviral agents . The structure of this particular compound combines a methoxyphenyl ring substituted with a 2-oxopiperidine (a six-membered lactam) with a 3-nitrobenzenesulfonamide group. Analysis of similar N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has shown that these molecules can form distinct hydrogen-bonding patterns in their solid state, such as N–H···O bonds, which can influence their crystalline form and physical properties . Furthermore, related lactam-containing sulfonamide compounds have been investigated in patent literature for their potential as selective enzyme inhibitors, such as Factor Xa inhibitors, which are relevant in the development of anticoagulant therapies . This product is intended for research and development purposes, such as exploring new synthetic routes, studying structure-activity relationships (SAR) in drug discovery programs, and investigating crystallography and solid-state properties of sulfonamide derivatives. It is supplied with a guaranteed high purity level and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-17-9-8-13(11-16(17)20-10-3-2-7-18(20)22)19-28(25,26)15-6-4-5-14(12-15)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMCXGGQSRXKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes nitration to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The piperidine ring is then introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis:

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitro and sulfonamide groups may also play roles in binding to enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide

Uniqueness

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S and a molecular weight of 410.49 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves the inhibition of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby serving as an antithrombotic agent. This mechanism is vital for preventing blood clot formation in various clinical scenarios, particularly in patients at risk of thromboembolic events.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole derivatives possess strong antioxidant activity measured through various assays such as CUPRAC and DPPH . While specific data for this compound is limited, its structural similarity suggests potential antioxidant effects.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. In particular, it may inhibit cholinesterases and other enzymes relevant in metabolic pathways. The inhibition of glucosidase has been noted in related compounds, indicating potential applications in managing diabetes .

Anticancer Activity

Preliminary studies suggest that this compound could exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, including pancreatic cancer cells. The apoptotic pathways activated by these compounds are promising for future cancer therapies .

Data Table: Biological Activities

Activity Type Description Reference
AntioxidantPotential antioxidant activity via radical scavenging
Enzyme InhibitionInhibition of FXa and glucosidase
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antithrombotic Effects : In vivo studies demonstrated that compounds targeting FXa effectively reduced thrombus formation in animal models. The pharmacokinetic profile indicated good bioavailability and low clearance rates, making it suitable for therapeutic use.
  • Anticancer Potential : A study involving similar sulfonamide derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like Doxorubicin . This suggests that this compound may also possess similar anticancer efficacy.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments (¹H NMR and ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold).
  • Mass Spectrometry (MS) : Confirms molecular weight via electrospray ionization (ESI-MS) .

How can researchers resolve contradictions in reported biological activities (e.g., FXa inhibition vs. receptor antagonism)?

Q. Advanced

  • Assay standardization : Compare enzyme activity assays (e.g., FXa inhibition using chromogenic substrates) with cell-based receptor-binding studies.
  • Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and in vitro platelet aggregation assays to confirm anticoagulant effects.
  • Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of assay conditions .

What strategies optimize pharmacokinetic properties like bioavailability?

Q. Advanced

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.
  • Formulation strategies : Encapsulate in lipid nanoparticles or use co-solvents (e.g., PEG 400) for enhanced absorption.
  • In vivo pharmacokinetic studies : Monitor clearance rates and half-life in rodent models to guide optimization .

How to establish structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog synthesis : Modify functional groups (e.g., replace methoxy with ethoxy or alter the nitro position).
  • Biological testing : Evaluate FXa inhibition IC₅₀ values and receptor-binding affinity across analogs.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with FXa’s active site .

What are the primary chemical reactions this compound undergoes?

Q. Basic

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine derivative.
  • Sulfonamide substitution : React with alkyl halides to form N-alkylated products.
  • Oxidation : Piperidinone ring oxidation with KMnO₄ forms a carboxylic acid derivative .

How to determine binding affinity to FXa using biophysical methods?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize FXa on a sensor chip and measure real-time binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interaction.
  • Fluorescence polarization : Monitor displacement of fluorescent probes (e.g., dansyl-labeled substrates) .

What solvents and conditions are optimal for solubility in biological assays?

Q. Basic

  • Organic solvents : DMSO (for stock solutions) or ethanol.
  • Aqueous buffers : Adjust pH to 7.4 with phosphate-buffered saline (PBS) containing 0.1% Tween-80 for colloidal stability.
  • Critical micelle concentration (CMC) : Use surfactants like polysorbate 80 for in vivo studies .

How to address low yield in coupling reactions during synthesis?

Q. Advanced

  • Catalyst optimization : Replace traditional bases with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation.
  • Temperature control : Maintain 0–5°C during exothermic steps.
  • Stoichiometry adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., FXa) for 100 ns to assess binding stability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites.
  • QSAR modeling : Develop regression models linking substituent electronegativity to activity .

Notes

  • Contradictions : Variability in biological data may arise from assay conditions (e.g., FXa source species or substrate type). Cross-validate using multiple methodologies .

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